molecular formula C12H18O2S B187780 (1-Adamantylthio)acetic acid CAS No. 95769-28-1

(1-Adamantylthio)acetic acid

Cat. No. B187780
CAS RN: 95769-28-1
M. Wt: 226.34 g/mol
InChI Key: DMZIQLZIXCFDQQ-UHFFFAOYSA-N
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Description

“(1-Adamantylthio)acetic acid” is a chemical compound with the CAS Number: 95769-28-1 and a linear formula of C12H18O2S . The IUPAC name for this compound is (1-adamantylsulfanyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “(1-Adamantylthio)acetic acid” is represented by the InChI code: 1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) . The molecular weight of this compound is 226.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Adamantylthio)acetic acid” include a molecular weight of 226.34 . The compound has a linear formula of C12H18O2S .

Scientific Research Applications

Self-Acylation and Derivative Formation

  • (1-Adamantylthio)acetic acid undergoes self-acylation in trifluoroacetic anhydride medium, leading to a range of derivatives like esters, amides, and the sterically hindered 1-adamantyl(1-adamantylacetyl)ketene, highlighting its potential in synthetic organic chemistry (Kovalev et al., 2010).

Antimicrobial and Antioxidative Activities

  • Derivatives of 1-adamantylthio exhibit significant antimicrobial and antioxidative activities, suggesting their use in the development of new antimicrobial agents. Specifically, certain thiopyridines demonstrated potent activity against Streptococci (Isarankura-Na-Ayudhya et al., 2008).

Synthetic Transformations

  • The compound demonstrates flexibility in synthetic transformations, leading to a new class of imidazole 3-oxides and imidazolium salts, reflecting its versatility in creating a variety of structurally unique compounds (Mlostoń et al., 2019).

Antioxidant and Cytotoxic Potentials

  • 1-Adamantylthio derivatives exhibit notable superoxide and free radical scavenging activities along with cytotoxic potentials, suggesting their potential in medicinal chemistry and drug development. QSAR studies revealed that certain physicochemical properties are highly correlated with their biological activities (Worachartcheewan et al., 2012).

properties

IUPAC Name

2-(1-adamantylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZIQLZIXCFDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353558
Record name (Adamantan-1-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Adamantylthio)acetic acid

CAS RN

95769-28-1
Record name (Adamantan-1-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Argyle - 1970 - search.proquest.com
At the time this dissertation was begun, the physio logical properties of a number of adamantane compounds had been examined. These examinations had shown that the pro nounced …
Number of citations: 2 search.proquest.com
ML Petrov, AA Shchipalkin, VA Kuznetsov - Russian Journal of Organic …, 2008 - Springer
… obtained by different methods: 1-Adamantylthioacetamide has been prepared by treating 1-amantylacetonitrile with hydrogen sulfide [1], piperidylamide of 1-adamantylthioacetic acid, …
Number of citations: 4 link.springer.com

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